

Application Note: 2-Methyldecane as a Reference Standard for Branched Alkane Analysis

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Compound of Interest

Compound Name: **2-Methyldecane**

Cat. No.: **B042159**

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Introduction

Branched alkanes are a significant class of hydrocarbons found in various matrices, including petroleum products, environmental samples, and biological systems. Accurate identification and quantification of these compounds are crucial for quality control, environmental monitoring, and metabolic studies. Due to the isomeric nature of branched alkanes, their analysis, typically by gas chromatography-mass spectrometry (GC-MS), can be challenging. The use of a well-characterized reference standard is therefore essential for reliable and accurate results. **2-Methyldecane**, a C11 branched alkane, serves as an excellent reference standard for the qualitative and quantitative analysis of other branched alkanes. This document provides detailed protocols and data for its use.

Physicochemical Properties of 2-Methyldecane

A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its proper use. Key properties of **2-methyldecane** are summarized below.

Property	Value	Source
CAS Number	6975-98-0	[1] [2] [3] [4] [5] [6]
Molecular Formula	C11H24	[2] [3] [4] [5] [6]
Molecular Weight	156.31 g/mol	[2] [7]
Boiling Point	189.3 °C at 760 mmHg	[1]
Density	0.752 g/mL at 25°C	[8]
Kovats Retention Index (Standard non-polar)	1065	[2]

Experimental Protocols

The following protocols outline the use of **2-methyldecane** as a reference standard for the analysis of branched alkanes by GC-MS.

Protocol 1: Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 10 mg of pure **2-methyldecane** into a 10 mL volumetric flask.
 - Dissolve the **2-methyldecane** in high-purity n-hexane and make up to the mark.
 - Cap the flask and mix thoroughly by inversion. This solution should be stored at 4°C.
- Working Standard Solutions (1-100 µg/mL):
 - Prepare a series of working standard solutions by serial dilution of the primary stock solution with n-hexane.
 - For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with n-hexane.

- These solutions are used to construct a calibration curve for the quantification of branched alkanes in unknown samples.

Protocol 2: Sample Preparation

The preparation of unknown samples will vary depending on the matrix. A general procedure for liquid samples is provided below.

- Dilution: For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a volatile, high-purity solvent such as hexane or dichloromethane.[\[9\]](#) Solid samples should be dissolved in a suitable volatile solvent.[\[9\]](#)
- Internal Standard Spiking: If an internal standard method is being used for quantification, spike the diluted sample with a known concentration of a suitable internal standard (e.g., a deuterated alkane not present in the sample).
- Vialing: Transfer the final sample solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.[\[9\]](#)

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of branched alkanes. Instrument conditions should be optimized for the specific analytes and instrument being used.

Parameter	Recommended Condition
Gas Chromatograph	Agilent 8890 GC or equivalent
Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injector Temperature	280 °C
Injection Volume	1 μ L
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-300
Scan Rate	2 scans/sec
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C

Data Presentation and Interpretation

Mass Spectral Fragmentation of 2-Methyldecane

The mass spectrum of **2-methyldecane**, like other branched alkanes, is characterized by preferential fragmentation at the branching point, leading to the formation of stable carbocations.^{[9][10][11]} The molecular ion peak (M^+) for branched alkanes can be small or absent in highly branched compounds.^[10]

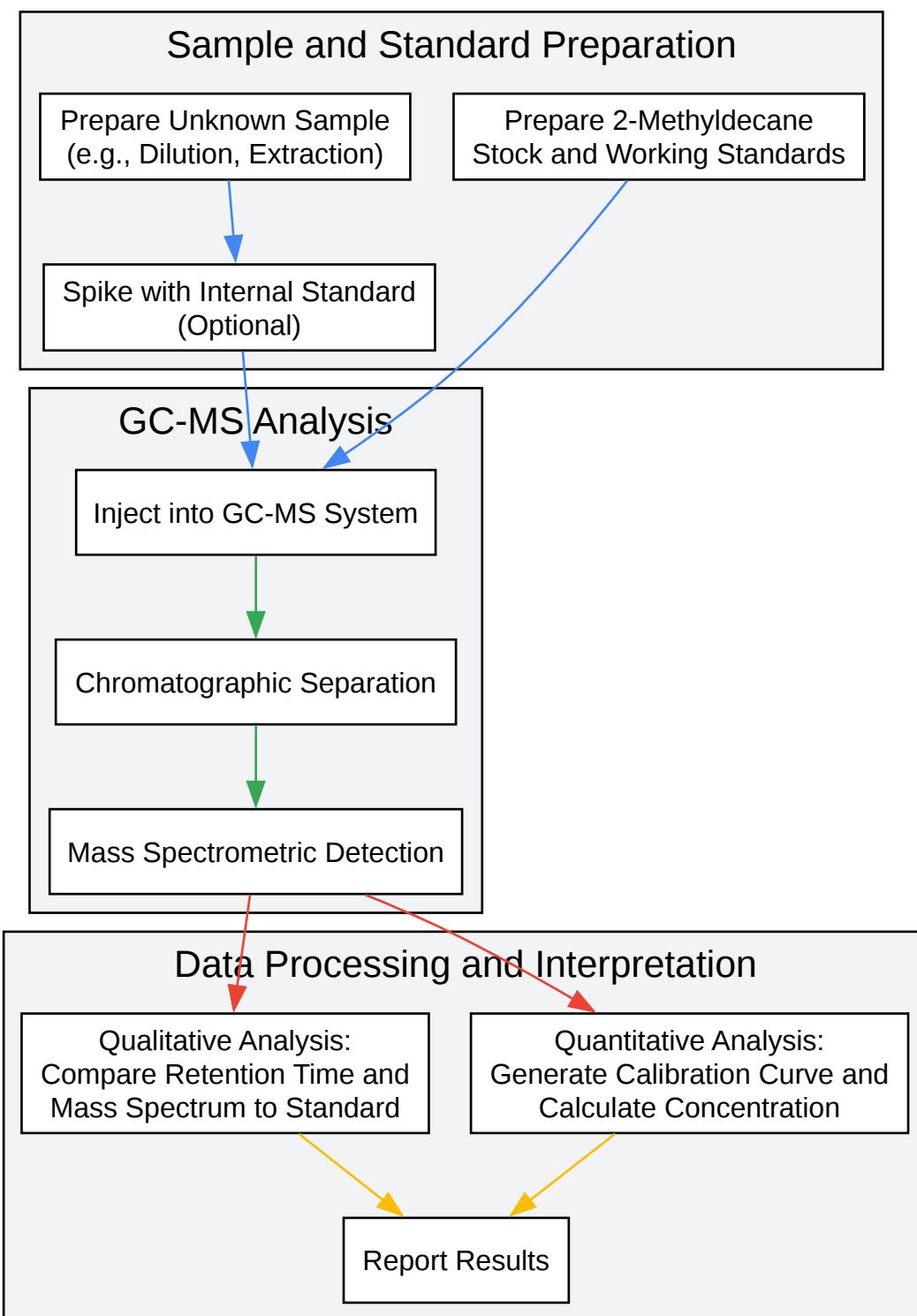
Table 3: Key Mass Spectral Fragments for **2-Methyldecane**

m/z	Ion Formula	Description
156	[C11H24] ⁺	Molecular Ion (M ⁺) - often of low abundance
141	[C10H21] ⁺	Loss of a methyl group ([M-15] ⁺)
127	[C9H19] ⁺	Loss of an ethyl group ([M-29] ⁺)
71	[C5H11] ⁺	Cleavage at the C4-C5 bond
57	[C4H9] ⁺	Common fragment for alkanes
43	[C3H7] ⁺	Common fragment for alkanes

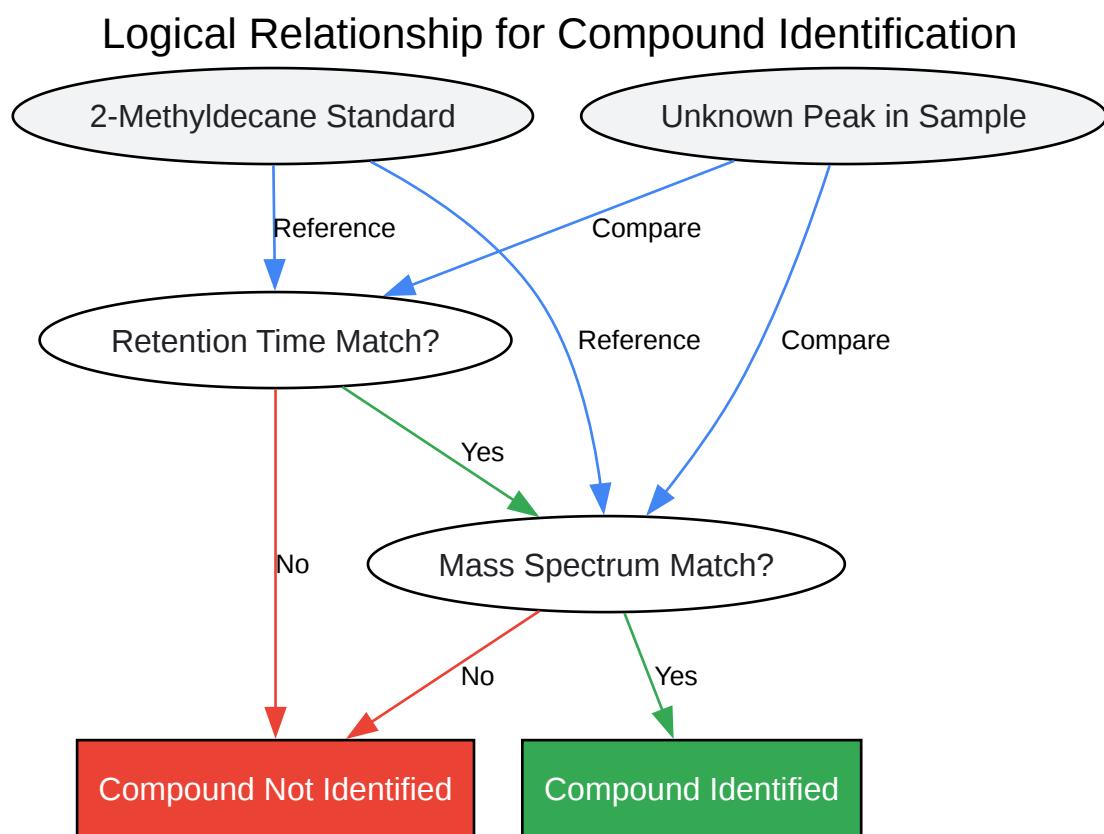
Experimental and Logical Workflows

The following diagrams illustrate the key workflows in using **2-methyldecane** as a reference standard.

Experimental Workflow for Branched Alkane Analysis

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Caption: Workflow for branched alkane analysis using a reference standard.



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Caption: Logic for qualitative identification using a reference standard.

Conclusion

2-Methyldecane is a valuable and reliable reference standard for the analysis of branched alkanes. Its well-defined physicochemical properties and characteristic mass spectral fragmentation pattern allow for confident qualitative identification and accurate quantitative analysis when used in conjunction with appropriate analytical methodologies like GC-MS. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of compounds.

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